molecular formula C23H22N4O2 B2493339 5-ethyl-N-(2-ethylphenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 923200-80-0

5-ethyl-N-(2-ethylphenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide

Cat. No.: B2493339
CAS No.: 923200-80-0
M. Wt: 386.455
InChI Key: DTBFCKBABJJUJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrazolo[4,3-c]pyridine class, characterized by a fused bicyclic core with a pyrazole and pyridine ring. The molecule features:

  • A 5-ethyl substituent on the pyridine ring.
  • A 2-phenyl group on the pyrazole ring.
  • An N-(2-ethylphenyl)carboxamide moiety at position 7, which modulates solubility and target interactions.

Pyrazolo[4,3-c]pyridine derivatives are studied for pharmacological properties, including kinase inhibition (e.g., JAK inhibitors like KEV ). The substituents at positions 5 and 7 are critical for bioactivity and physicochemical properties.

Properties

IUPAC Name

5-ethyl-N-(2-ethylphenyl)-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O2/c1-3-16-10-8-9-13-20(16)24-22(28)18-14-26(4-2)15-19-21(18)25-27(23(19)29)17-11-6-5-7-12-17/h5-15H,3-4H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTBFCKBABJJUJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=CN(C=C3C2=NN(C3=O)C4=CC=CC=C4)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-N-(2-ethylphenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of a pyrazole ring, followed by the introduction of the pyridine moiety through cyclization reactions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps would include the preparation of intermediates, their purification, and subsequent cyclization to form the final product. Quality control measures would be in place to ensure the consistency and quality of the compound produced.

Chemical Reactions Analysis

Types of Reactions

5-ethyl-N-(2-ethylphenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can undergo substitution reactions where one or more substituents are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions would vary depending on the desired transformation but typically involve controlled temperatures, solvents, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups, leading to a variety of structurally related compounds.

Scientific Research Applications

5-ethyl-N-(2-ethylphenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide has several applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 5-ethyl-N-(2-ethylphenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 5 and 7

Key analogs and their substituents are summarized below:

Compound Name / ID 5-Position 7-Position (Carboxamide) Molecular Weight (g/mol) Melting Point (°C) Yield (%)
Target Compound Ethyl N-(2-ethylphenyl) ~400.48* Not reported Not reported
Ethyl 3-Oxo-2-phenyl-5-(quinolin-3-yl)-... (7f) Quinolin-3-yl Ethyl ester 410.42 248–251 84
923682-25-1: N-(4-ethoxyphenyl)-5-ethyl analog Ethyl N-(4-ethoxyphenyl) ~398.46* Not reported Not reported
923233-41-4: N-(2-methoxyethyl)-5-propyl Propyl N-(2-methoxyethyl) 354.40 Not reported Not reported
F611-0011: 5-methyl-N-[3-(propan-2-yloxy)propyl] Methyl N-(3-isopropoxypropyl) ~377.41* Not reported Not reported

*Calculated based on molecular formula.

Key Observations:

Position 5 Substituents: The ethyl group in the target compound balances lipophilicity and steric effects, compared to the bulkier quinolin-3-yl group in 7f, which may reduce solubility (higher mp: 248–251°C) . Propyl (923233-41-4) and methyl (F611-0011) groups alter metabolic stability and binding pocket fit.

N-(2-methoxyethyl) (923233-41-4) and N-(3-isopropoxypropyl) (F611-0011) increase hydrophilicity, likely improving aqueous solubility .

Pharmacological and Physicochemical Properties

  • KEV (PDB ID 6N7A) : A related JAK inhibitor with a 5-chloro-2-methoxyphenyl group. The target compound’s ethyl substituents may reduce electronegativity but improve membrane permeability compared to KEV’s halogenated aryl group .
  • Synthetic Accessibility : The ethyl ester in 7f (84% yield) suggests efficient condensation reactions, whereas carboxamide derivatives (e.g., target compound) may require coupling agents, affecting scalability .
  • Hydrogen Bonding : The 3-oxo group and carboxamide NH enable hydrogen bonding, critical for crystal packing (as seen in SHELX-refined structures) and target interactions (e.g., kinase ATP-binding pockets) .

Structural and Crystallographic Insights

  • Crystal Packing: Analogs like 7f form orange crystals, indicating planar aromatic systems. Substituent bulkiness (e.g., quinolin-3-yl) may influence π-π stacking and melting points .

Biological Activity

5-ethyl-N-(2-ethylphenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a complex organic compound belonging to the pyrazolo[4,3-c]pyridine family. This compound is notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The unique structure of this compound allows it to interact with various biological targets, making it a subject of interest for therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C20H22N4O2C_{20}H_{22}N_4O_2 with a molecular weight of approximately 350.42 g/mol. The compound features a pyrazolo[4,3-c]pyridine core structure that is substituted with ethyl and phenyl groups, contributing to its distinct chemical properties.

PropertyValue
Molecular FormulaC20_{20}H22_{22}N4_{4}O2_{2}
Molecular Weight350.42 g/mol
IUPAC Name5-ethyl-N-(2-ethylphenyl)-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide

Anticancer Potential

The pyrazolo[4,3-c]pyridine derivatives have shown promising anticancer activity in various studies. Specifically, compounds within this class have been investigated for their ability to inhibit poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. Inhibition of PARP can enhance the sensitivity of cancer cells to chemotherapeutic agents and radiation therapy.

  • Mechanism of Action : The compound is thought to exert its anticancer effects by binding to PARP enzymes and inhibiting their activity. This leads to accumulation of DNA damage in cancer cells, ultimately resulting in cell death.
  • In vitro Studies : Research has demonstrated that derivatives similar to 5-ethyl-N-(2-ethylphenyl)-3-oxo-2-phenylpyrazolo[4,3-c]pyridine can significantly enhance the radiosensitivity of glioblastoma cells when used in conjunction with radiation therapy .
  • In vivo Studies : Animal models have shown that these compounds can delay tumor growth when combined with standard therapies such as temozolomide .

Anti-inflammatory Effects

In addition to anticancer properties, compounds within this class have been reported to exhibit anti-inflammatory activities. The mechanism may involve modulation of inflammatory pathways and inhibition of pro-inflammatory cytokines.

Case Studies

Several studies have explored the biological activity of similar compounds:

  • Study on E7016 : A related compound demonstrated enhanced radiosensitivity in glioblastoma cell lines through PARP inhibition . This study highlighted the potential for pyrazolo[4,3-c]pyridines in combination therapies for cancer treatment.
  • Comparative Analysis : A comparative study on various pyrazolo[4,3-c]pyridines indicated that modifications on the phenyl ring significantly affect biological activity and potency against cancer cell lines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.